molecular formula C16H22N2O5 B14651749 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 53838-90-7

2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14651749
CAS No.: 53838-90-7
M. Wt: 322.36 g/mol
InChI Key: NWGCDLQKQYVQCC-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an indole moiety linked to a sugar derivative. The indole nucleus is a significant structure in many biologically active compounds, including neurotransmitters and plant hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the formation of the indole ring followed by its attachment to the sugar derivative. One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazines and ketones or aldehydes under acidic conditions . The hydroxymethyl oxane moiety can be introduced through glycosylation reactions, where a sugar derivative is reacted with the indole compound under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The sugar derivative can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its combination of an indole moiety with a sugar derivative.

Properties

CAS No.

53838-90-7

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

2-[3-(2-aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H22N2O5/c17-6-5-9-7-18(11-4-2-1-3-10(9)11)16-15(22)14(21)13(20)12(8-19)23-16/h1-4,7,12-16,19-22H,5-6,8,17H2

InChI Key

NWGCDLQKQYVQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CCN

Origin of Product

United States

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